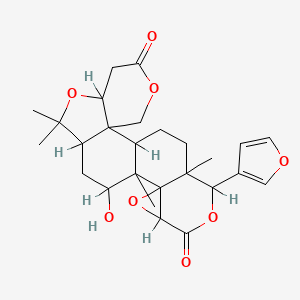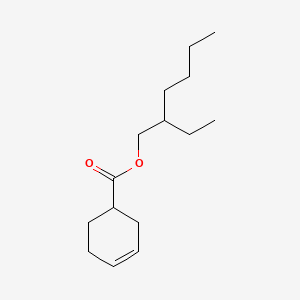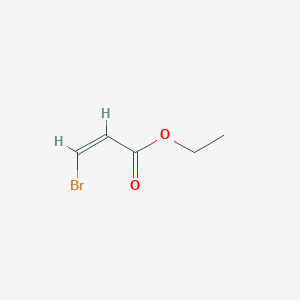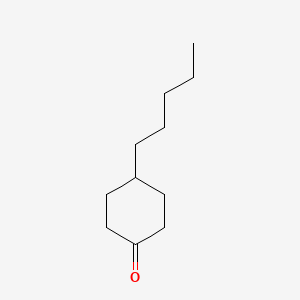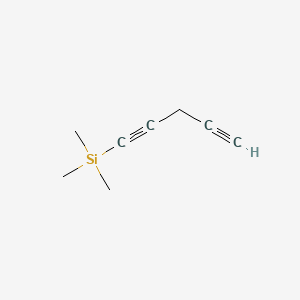
1-Trimethylsilyl-1,4-pentadiyne
Descripción general
Descripción
- 1-Trimethylsilyl-1,4-pentadiyne is a chemical compound with the molecular formula C8H12Si .
- It is also known by other names such as trimethyl penta-1,4-diynyl silane or 1,4-pentadiynyltrimethylsilane .
- This compound is characterized by a trimethylsilyl group (-Si(CH3)3) attached to a pentadiyne backbone.
Synthesis Analysis
- 1-Trimethylsilyl-1,4-pentadiyne can be synthesized through radical chlorination with N-chlorosuccinimide .
- The reaction is carried out under mild conditions to minimize polymer degradation and side reactions.
Molecular Structure Analysis
- The molecular formula is C8H12Si , and it consists of a pentadiyne chain with a trimethylsilyl group attached.
Chemical Reactions Analysis
- The compound is inert and stable due to the trimethylsilyl group.
- It can be used as a temporary protecting group during chemical synthesis or other reactions.
Physical And Chemical Properties Analysis
- Boiling Point: 42°C (25mmHg)
- Density: 0.789 g/mL
- Highly flammable liquid and vapor (H225)
- Incompatible with strong oxidizing agents and ammonia.
Aplicaciones Científicas De Investigación
Synthesis of Polycyclic Aromatic Hydrocarbons
1-Trimethylsilyl-1,4-pentadiyne has been utilized in the synthesis of complex organic compounds. For instance, Zimmermann et al. (1994) demonstrated its use in synthesizing corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, through hydropyrolysis, offering a new route starting from an accessible precursor (Zimmermann, Nuechter, Hagen, & Nuechter, 1994).
Organometallic Chemistry
In organometallic chemistry, 1-Trimethylsilyl-1,4-pentadiyne is a key precursor for various compounds. Hoic et al. (1996) used it to synthesize a range of neutral borabenzene−ligand complexes, expanding the repertoire of organometallic compounds (Hoic, Wolf, Davis, & Fu, 1996).
Synthesis of Conjugated Polyynes
The compound is also instrumental in the synthesis of conjugated polyynes. Shim and Lee (1986) used 1-trimethylsilyl-1,3-pentadiyne, a stable precursor for 1,3-pentadiyne, to synthesize various aryl-substituted hexatriynes, crucial in the study of phototoxic conjugated polyacetylenes (Shim & Lee, 1986).
Reactivity Studies
Reactivity studies involving 1-Trimethylsilyl-1,4-pentadiyne have led to the formation of novel compounds. Wrackmeyer and Bihlmayer (1984) investigated its reaction with diethylaminotrimethylstannane, leading to new organometallic structures, providing insights into the behavior of such compounds (Wrackmeyer & Bihlmayer, 1984).
Preparation and Electrophilic Substitution
The preparation and electrophilic substitution of compounds derived from 1-Trimethylsilyl-1,4-pentadiyne have been explored. Oppolzer, Burford, and Marazza (1980) demonstrated the transformation of pentadienyllithium into 1-trimethylsilyl-2,4-pentadiene and its subsequent reactions, contributing to synthetic organic chemistry (Oppolzer, Burford, & Marazza, 1980).
Cluster Chemistry
1-Trimethylsilyl-1,4-pentadiyne plays a significant role in cluster chemistry. Cabeza et al. (2000) examined its reactivity with a 1-azavinylidene-bridged triruthenium carbonyl cluster, leading to the formation of novel cluster compounds, advancing the field of cluster chemistry and coordination compounds (Cabeza, Grepioni, Moreno, & Riera, 2000).
Cycloaddition Reactions
1-Trimethylsilyl-1,4-pentadiyne is also involved in cycloaddition reactions. Märkl and Hauptmann (1976) utilized phenylarsine and trimethylsilylsubstituted phenylarsines in radical cycloaddition with pentadiyn-1,4-ones-3, leading to the production of various arsolene derivatives, which are important in organoarsenic chemistry (Märkl & Hauptmann, 1976).
Synthesis of Fullerenes
In the field of fullerene chemistry, 1-Trimethylsilyl-1,4-pentadiyne has been used as a precursor. An et al. (1994) synthesized diethynylmethanobuckminsterfullerene, a building block for macrocyclic and polymeric carbon allotropes, demonstrating its utility in advanced material synthesis (An, Rubin, Schaller, & McElvany, 1994).
Safety And Hazards
- Handle with care due to its flammability.
- Store in a well-ventilated place.
Direcciones Futuras
- Further research could explore its applications in gas separation membranes or as a building block for novel materials.
Propiedades
IUPAC Name |
trimethyl(penta-1,4-diynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Si/c1-5-6-7-8-9(2,3)4/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYMNPFNLMDSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222003 | |
| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trimethylsilyl-1,4-pentadiyne | |
CAS RN |
71789-10-1 | |
| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071789101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl(penta-1,4-diyn-1-yl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



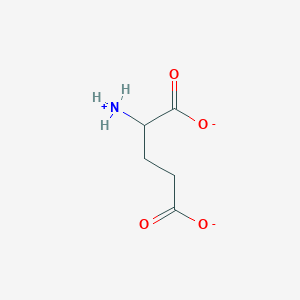
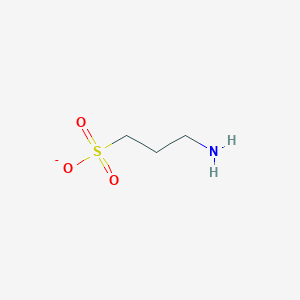
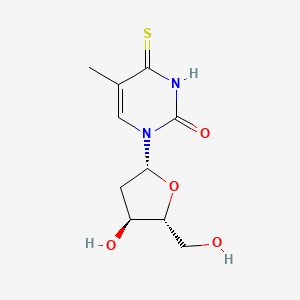
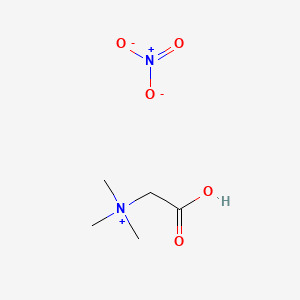
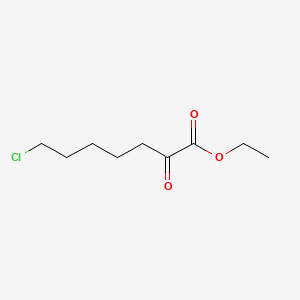
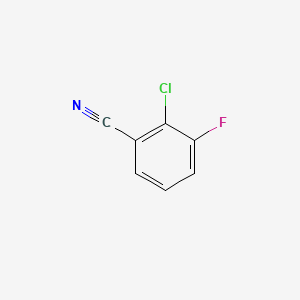
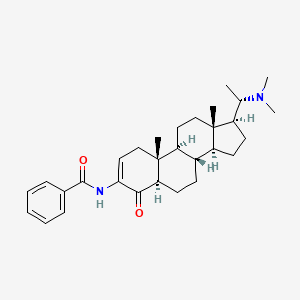
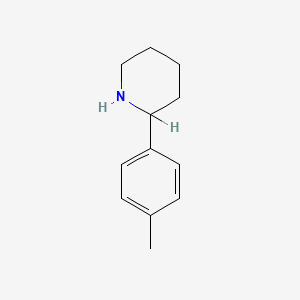
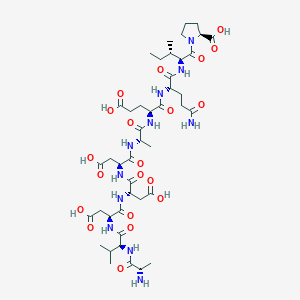
![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)
